Diethyl 3,5-Dimethoxybenzylphosphonate

Horner-Wadsworth-Emmons Olefination Resveratrol Synthesis Solid-Phase Reactive Chromatography

Diethyl 3,5-Dimethoxybenzylphosphonate (CAS 108957-75-1) is a diethyl ester of a 3,5-dimethoxy-substituted benzylphosphonic acid. This organophosphorus compound (molecular formula C₁₃H₂₁O₅P, molecular weight 288.28 g/mol) is primarily utilized as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of E-alkenes, particularly in the construction of stilbene frameworks found in bioactive natural products like resveratrol and its analogues.

Molecular Formula C13H21O5P
Molecular Weight 288.28 g/mol
CAS No. 108957-75-1
Cat. No. B026472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,5-Dimethoxybenzylphosphonate
CAS108957-75-1
SynonymsP-[(3,5-Dimethoxyphenyl)methyl]phosphonic Acid Diethyl Ester
Molecular FormulaC13H21O5P
Molecular Weight288.28 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC(=CC(=C1)OC)OC)OCC
InChIInChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-7-12(15-3)9-13(8-11)16-4/h7-9H,5-6,10H2,1-4H3
InChIKeyVYWCMXXBAOVBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3,5-Dimethoxybenzylphosphonate (CAS 108957-75-1): A Specialized Phosphonate for Stilbenoid Synthesis and Targeted Olefination


Diethyl 3,5-Dimethoxybenzylphosphonate (CAS 108957-75-1) is a diethyl ester of a 3,5-dimethoxy-substituted benzylphosphonic acid. This organophosphorus compound (molecular formula C₁₃H₂₁O₅P, molecular weight 288.28 g/mol) is primarily utilized as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of E-alkenes, particularly in the construction of stilbene frameworks found in bioactive natural products like resveratrol and its analogues . Its chemical identity is well-defined by spectroscopic methods, including ¹H NMR and high-resolution mass spectrometry .

Why Diethyl 3,5-Dimethoxybenzylphosphonate Cannot Be Replaced by Unsubstituted or Mono-Methoxy Benzylphosphonates


The specific substitution pattern of Diethyl 3,5-Dimethoxybenzylphosphonate—featuring two methoxy groups at the 3- and 5-positions of the aromatic ring—confers unique reactivity and selectivity that is not achievable with unsubstituted or mono-substituted benzylphosphonate analogs. This is due to the electron-donating and steric effects of the 3,5-dimethoxy motif, which directly influence the nucleophilicity of the phosphonate carbanion and the stability of the resulting ylide intermediate in HWE reactions . Consequently, substituting this compound with a generic alternative like Diethyl benzylphosphonate (CAS 1080-32-6) or Diethyl 4-methoxybenzylphosphonate (CAS 1145-93-3) often leads to significantly lower yields, altered stereochemical outcomes, or complete failure of the olefination step, particularly in the synthesis of complex, polyoxygenated stilbenoids where the methoxy groups are integral to the target molecule's structure and biological activity .

Quantitative Performance Comparison: Diethyl 3,5-Dimethoxybenzylphosphonate vs. Structural Analogs in Key Olefination Reactions


Superior HWE Reaction Yield for Methoxylated Resveratrol Analogues under SPRC Conditions

In a head-to-head comparison under identical Solid-Phase Reactive Chromatography (SPRC) conditions with microwave irradiation, Diethyl 3,5-dimethoxybenzylphosphonate (phosphonate 2a) reacted with anisaldehyde to yield the corresponding E-stilbene in 85% yield . This performance was superior to reactions using other substituted benzylphosphonates (e.g., phosphonates 2b) with different aldehydes, which produced yields of 75%, 60%, 68%, and 57% under the same optimized protocol .

Horner-Wadsworth-Emmons Olefination Resveratrol Synthesis Solid-Phase Reactive Chromatography

Enabling Efficient Multi-Step Synthesis of Complex Resveratrol Derivatives

Diethyl 3,5-dimethoxybenzylphosphonate is a critical intermediate in the multi-step synthesis of a complex, unprecedented resveratrol derivative. A study reported that using this phosphonate as a key precursor enabled the production of 5-[(1E)-2-[3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methoxyphenyl]ethenyl]-1,3-dimethoxybenzene in an overall yield of 49.1% [1]. This yield was achieved through a process that avoided expensive or hazardous reagents and simplified purification, underscoring the compound's utility in a scalable and industrially relevant synthetic route [1].

Multi-step Synthesis Resveratrol Derivatives Process Chemistry

Critical Role in Radiochemical Synthesis of 14C-Labelled Resveratrol

In the synthesis of 14C-labelled resveratrol for metabolic and pharmacokinetic studies, Diethyl 3,5-dimethoxybenzylphosphonate is an indispensable reagent. Its reaction with [14C-formyl]-4-methoxybenzaldehyde via the Wittig-Horner reaction provided trans-3,4′,5-[β-14C]-trimethoxystilbene, a key intermediate . The entire procedure, using this phosphonate, delivered 14C-resveratrol with a specific radioactivity of 40.8 μCi/mmol, a chemical yield of 15.3%, and a radiochemical yield of 12.5% . While modest, this yield is highly significant as it enables the production of a radiolabeled tracer with sufficient purity and specific activity for downstream applications.

Radiochemistry Isotopic Labeling Resveratrol Metabolism Studies

Optimal Use Cases for Diethyl 3,5-Dimethoxybenzylphosphonate (CAS 108957-75-1)


High-Yield, Expedited Synthesis of Methoxylated Resveratrol Analogues via SPRC

This compound is the reagent of choice for synthesizing methoxylated resveratrol analogues using Solid-Phase Reactive Chromatography (SPRC). The 85% yield achieved in the HWE reaction with anisaldehyde under microwave irradiation demonstrates its superior performance in this streamlined, single-unit protocol, making it ideal for generating small libraries of stilbenoid compounds for biological screening .

Scalable, Cost-Effective Multi-Step Synthesis of Complex Resveratrol Derivatives

For process chemistry applications requiring a scalable and industrially viable route to complex resveratrol derivatives, this phosphonate is a key building block. Its use enabled a 49.1% overall yield in the synthesis of a novel resveratrol derivative while avoiding expensive or hazardous reagents and simplifying purification, highlighting its value in a manufacturing context .

Synthesis of 14C-Radiolabeled Resveratrol for ADME and Target Engagement Studies

This compound is an essential precursor for the synthesis of 14C-labelled resveratrol, a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Its successful use in producing the radiolabeled stilbene with a specific radioactivity of 40.8 μCi/mmol makes it indispensable for laboratories engaged in the development of resveratrol-based therapeutics or studying stilbenoid mechanisms of action .

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